N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide
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Overview
Description
N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyrimidine core, and a sulfanylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and amides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace specific atoms or groups within the compound, facilitated by reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products, depending on the reaction environment.
Scientific Research Applications
N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby preventing the proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)benzamide: This compound shares the fluorophenyl group but lacks the triazolopyrimidine core and sulfanylacetamide moiety, resulting in different chemical and biological properties.
N-(4-Fluorophenyl)cyclopropane-1,1-dicarboxamide: This compound includes the fluorophenyl group and a cyclopropane moiety, but differs in its overall structure and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H14FN5O2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14FN5O2S/c20-13-6-8-14(9-7-13)21-17(27)11-28-19-24-23-18-22-16(26)10-15(25(18)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,27)(H,22,23,26) |
InChI Key |
LWTCGBDVTKYKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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